2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-YL)aniline
Overview
Description
Scientific Research Applications
Chemistry and Synthesis
Synthesis of Triazole Derivatives : Studies like Nikpour and Motamedi (2015) have explored the synthesis of various triazole derivatives, including the methylation of triazole compounds, which is a critical step in the synthesis of compounds like 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline. These synthetic pathways are crucial in the field of heterocyclic chemistry, contributing to the development of new compounds with potential applications in various fields, including medicinal chemistry (Nikpour & Motamedi, 2015).
Sensor for Aniline Recognition : Kumar, Tamilarasan, and Sreekanth (2011) demonstrated the use of triazole-based Schiff bases for the detection of toxic aromatic amines such as aniline. This showcases the potential of triazole derivatives in the development of selective sensors for environmental and health monitoring (Kumar, Tamilarasan & Sreekanth, 2011).
Crystallography and Material Science
- Crystal Structure Analysis : The work of Arfan, Tahir, Khan, and Iqbal (2008) involved the structural analysis of triazole compounds, revealing key insights into the molecular orientation and hydrogen bonding patterns in these compounds. Such studies are vital for understanding the properties of triazole derivatives and for designing materials with specific characteristics (Arfan, Tahir, Khan & Iqbal, 2008).
Pharmacology and Medicinal Chemistry
Potential Anticancer Agents : The study by Sahay and Ghalsasi (2017) on triazole-linked benzimidazole molecules highlights the potential of such compounds in the development of anti-proliferative agents, indicating their significance in the search for new cancer treatments (Sahay & Ghalsasi, 2017).
Photoluminescent Properties : Research by Manbeck, Brennessel, and Eisenberg (2011) on copper(I) complexes with amido-triazole ligands explored the photoluminescent properties of these complexes. This opens up possibilities for the use of triazole derivatives in light-emitting materials and in the study of photochemical reactions (Manbeck, Brennessel & Eisenberg, 2011).
properties
IUPAC Name |
2-methyl-3-(4-methyl-1,2,4-triazol-3-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7-8(4-3-5-9(7)11)10-13-12-6-14(10)2/h3-6H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCXIVACFCZCNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C2=NN=CN2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652742 | |
Record name | 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-YL)aniline | |
CAS RN |
933918-98-0 | |
Record name | 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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